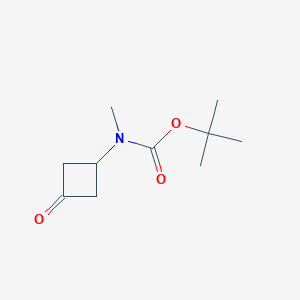
tert-butyl N-methyl-N-(3-oxocyclobutyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-methyl-N-(3-oxocyclobutyl)carbamate is a chemical compound with the molecular formula C₁₀H₁₇NO₃ and a molecular weight of 199.25 g/mol . It is a solid at room temperature and is often used in various chemical synthesis processes.
准备方法
The synthesis of tert-butyl N-methyl-N-(3-oxocyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with N-methyl-3-oxocyclobutylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the compound .
化学反应分析
tert-Butyl N-methyl-N-(3-oxocyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the type of reaction and the conditions used .
科学研究应用
tert-Butyl N-methyl-N-(3-oxocyclobutyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl N-methyl-N-(3-oxocyclobutyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit or activate certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
相似化合物的比较
tert-Butyl N-methyl-N-(3-oxocyclobutyl)carbamate can be compared with similar compounds such as:
- tert-Butyl N-(1-methyl-3-oxocyclobutyl)carbamate
- tert-Butyl (3-oxocyclobutyl)carbamate
These compounds share similar structural features but may differ in their reactivity, stability, and applications. The unique structure of this compound makes it particularly useful in specific chemical synthesis processes and research applications .
生物活性
Tert-butyl N-methyl-N-(3-oxocyclobutyl)carbamate is an organic compound with a molecular formula of C10H17NO3 and a molecular weight of 199.25 g/mol. This compound features a tert-butyl group, a methyl group, and a cyclobutyl moiety containing a ketone functional group. The presence of the carbamate functional group suggests significant potential for various biological activities, particularly in enzyme modulation and receptor interactions.
The structural characteristics of this compound contribute to its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, substitution, and hydrolysis, which can influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H17NO3 |
| Molecular Weight | 199.25 g/mol |
| Melting Point | 122°C to 124°C |
| Assay Percent Range | 94% min. (GC) |
| Percent Purity | 95% |
Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly as an enzyme inhibitor or activator. The carbamate group can form covalent bonds with active sites on enzymes, potentially modulating their activity. This property is critical for drug design and biochemical assays.
Enzyme Interaction Studies
Studies have shown that this compound can interact with specific enzymes, influencing their catalytic activity. For example:
- Inhibition Mechanism : The compound may inhibit enzymes by covalently binding to their active sites, preventing substrate access.
- Activation Mechanism : Conversely, it may also act as an activator by stabilizing certain enzyme conformations that enhance activity.
Case Studies
- Enzyme Modulation : In a study examining the interaction of cyclobutanone derivatives with SARS-CoV-2 nonstructural proteins, this compound was identified as a potential lead compound for developing antiviral agents targeting Nsp13 helicase. This enzyme plays a crucial role in viral replication, making it a valuable target for therapeutic intervention .
- Pharmacological Applications : Research has focused on the compound's potential applications in pharmacology. Its ability to modulate enzyme activity suggests it could be developed into drugs aimed at treating various diseases by targeting specific biochemical pathways.
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Covalent Bonding : The compound can form covalent bonds with enzymes or receptors, modulating their activity.
- Influence on Biological Pathways : By interacting with cellular receptors, it may influence various signaling pathways critical for cellular functions.
属性
IUPAC Name |
tert-butyl N-methyl-N-(3-oxocyclobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11(4)7-5-8(12)6-7/h7H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOCATWNHWABFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














